1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a combination of several functional groups, including an ethoxyphenyl group, a thiazole ring, and a dihydropyridazine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the ethoxyphenyl group. The dihydropyridazine core is synthesized separately and then combined with the thiazole-ethoxyphenyl intermediate under specific reaction conditions, such as controlled temperature and pH, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- 1-(4-ethoxyphenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide
Uniqueness
1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group and the thiazole ring enhances its potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C22H19N5O5S2 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C22H19N5O5S2/c1-2-32-17-7-5-16(6-8-17)27-13-11-19(28)20(25-27)21(29)24-15-3-9-18(10-4-15)34(30,31)26-22-23-12-14-33-22/h3-14H,2H2,1H3,(H,23,26)(H,24,29) |
InChI Key |
ZTJRGTUVJNIGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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